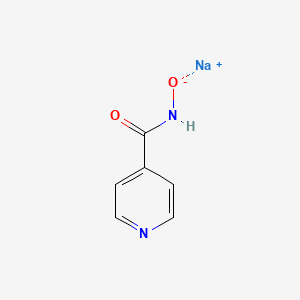

Sodium Isonicotinohydroxamate

Description

Contextualization of Hydroxamic Acids within Contemporary Chemical Research

Hydroxamic acids, characterized by the functional group R-C(=O)N(R')OH, are a significant class of compounds in modern chemical research. nih.gov Their prominence stems largely from their potent ability to chelate metal ions, particularly transition metals like iron(III) and zinc(II). nih.govacs.org This chelating property is the foundation for their diverse biological activities and applications. makhillpublications.cobibliomed.org In medicinal chemistry, hydroxamic acids are investigated as inhibitors of metalloenzymes, a class of enzymes dependent on a metal ion for their catalytic activity. nih.govacs.org This has led to the development of hydroxamic acid-based drugs for treating various diseases. acs.org Furthermore, their strong affinity for iron has made them models for studying siderophores, which are natural iron-chelating agents essential for microbial iron transport. bibliomed.org The versatility of hydroxamic acids also extends to analytical chemistry, where they are used as reagents for the separation and determination of metal ions. jetir.org

Overview of Isonicotinohydroxamic Acid and its Sodium Salt as a Key Research Target

Isonicotinohydroxamic acid (INHA), with the IUPAC name N-hydroxypyridine-4-carboxamide, is a heterocyclic hydroxamic acid derived from isonicotinic acid. Its structure features a hydroxamic acid moiety attached to a pyridine (B92270) ring at the 4-position. ontosight.ai The sodium salt, sodium isonicotinohydroxamate, is a water-soluble form of the compound, which makes it suitable for various research applications in aqueous systems. ontosight.ai Research interest in INHA and its sodium salt is driven by their capacity for metal ion chelation and their potential role as enzyme inhibitors. ontosight.ai Specifically, they are investigated as potential inhibitors of matrix metalloproteinases (MMPs) and as synthetic analogs of siderophores for studying iron metabolism. bibliomed.orgontosight.ai

Fundamental Research Questions and Objectives in Isonicotinohydroxamate Investigations

The primary objectives in the study of isonicotinohydroxamate revolve around several key areas. A major focus is on its coordination chemistry, including the characterization of the structure, stability, and bonding of the metal complexes it forms. makhillpublications.cobibliomed.org Researchers aim to understand how the pyridine nitrogen and the hydroxamate group participate in chelation and influence the geometry of the resulting complexes. makhillpublications.co Another significant objective is the exploration of its biological activities. makhillpublications.cobibliomed.org This includes investigating its potential as an antimicrobial or anti-inflammatory agent, often by studying its metal complexes. makhillpublications.cobibliomed.org Finally, a practical goal is the development of its applications in analytical chemistry, such as its use as a selective reagent for the spectrophotometric determination of trace metals in environmental and industrial samples. e-journals.in

Structure

3D Structure of Parent

Properties

CAS No. |

10335-86-1 |

|---|---|

Molecular Formula |

C6H5N2NaO2 |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

sodium;N-oxidopyridine-4-carboxamide |

InChI |

InChI=1S/C6H5N2O2.Na/c9-6(8-10)5-1-3-7-4-2-5;/h1-4H,(H-,7,8,9,10);/q-1;+1 |

InChI Key |

WUHNGKDDWSKKBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)N[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Isonicotinohydroxamate

Established Ligand Preparation Strategies for Isonicotinohydroxamic Acid

Isonicotinohydroxamic acid (INHA) is the direct precursor to its sodium salt. The formation of this ligand is a critical step, with several methodologies having been established in chemical literature.

The most widely reported method for preparing isonicotinohydroxamic acid involves the use of ethyl isonicotinate (B8489971) as a starting material. researchgate.net This strategy is based on the reaction of an ester with hydroxylamine (B1172632) in a basic medium.

A common procedure involves dissolving sodium metal in methanol (B129727) to form sodium methoxide (B1231860). ajol.info This is followed by the addition of hydroxylamine hydrochloride, which reacts with the sodium methoxide. makhillpublications.coacademicjournals.org Ethyl isonicotinate is then added to this mixture. ajol.infomakhillpublications.co The reaction proceeds with stirring, and often a second portion of sodium methoxide solution is added to ensure completion. ajol.infomakhillpublications.co The primary byproduct, sodium chloride, precipitates and is removed by filtration. ajol.info The resulting filtrate is then acidified, typically with concentrated hydrochloric acid, which causes the isonicotinohydroxamic acid product to precipitate. ajol.infomakhillpublications.co The product can then be isolated by filtration and further purified by recrystallization from a suitable solvent like ethanol. ajol.info This method has reported yields in the range of 55% to 58%. ajol.infomakhillpublications.co

Table 1: Typical Reaction Protocol for Isonicotinohydroxamic Acid Synthesis via Ethyl Isonicotinate

| Step | Reagent | Exemplary Molar Quantity | Solvent | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Sodium (Na) Metal | 0.1 mol | Methanol (MeOH) | Formation of sodium methoxide base | makhillpublications.co, ajol.info |

| 2 | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 0.1 mol | Methanol (MeOH) | Source of hydroxylamine nucleophile | makhillpublications.co, ajol.info |

| 3 | Ethyl Isonicotinate | 0.1 mol | - | Carboxylic acid ester precursor | makhillpublications.co, ajol.info |

| 4 | Sodium (Na) Metal (second addition) | 0.1 mol | Methanol (MeOH) | Drive reaction to completion | makhillpublications.co |

Beyond the standard ethyl isonicotinate method, other synthetic strategies exist for producing hydroxamic acids, which can be adapted for isonicotinohydroxamic acid and its derivatives. These methods offer flexibility in starting materials and can be used to introduce various functional groups.

General approaches include the direct reaction of carboxylic acids, acyl chlorides, or anhydrides with hydroxylamine or its derivatives. eurjchem.comunimi.it For instance, isonicotinic acid itself could be activated and then reacted with hydroxylamine. ontosight.ai One high-yield method employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent in the presence of N-methylmorpholine. eurjchem.com

Additionally, solid-phase synthesis techniques are emerging as a viable route for creating libraries of hydroxamic acids. researchgate.netresearchgate.net These methods involve attaching the starting material to a solid support, which can simplify purification and handling during the synthetic sequence. researchgate.net For derivatization, such as producing N-substituted hydroxamates, appropriately substituted hydroxylamines can be used in these reactions. thepab.org

Table 2: Overview of Alternative Synthetic Strategies

| Strategy | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | Isonicotinoyl Chloride | Hydroxylamine | A common and direct route, though requires preparation of the acyl chloride. | eurjchem.com |

| Direct Carboxylic Acid Coupling | Isonicotinic Acid | Hydroxylamine, Coupling Agents (e.g., TCT, DCC) | Avoids the need for ester or acyl chloride preparation; yield depends on the coupling agent. | eurjchem.com |

| Solid-Phase Synthesis | Resin-bound Isonicotinate | Hydroxylamine | Facilitates purification and automation. | researchgate.net, researchgate.net |

Synthesis of Sodium Isonicotinohydroxamate from the Ligand

The conversion of isonicotinohydroxamic acid into its corresponding sodium salt, this compound, is a straightforward acid-base reaction. The hydroxamic acid functional group (-CONHOH) is weakly acidic, with a reported pKa value of 8.68 for isonicotinohydroxamic acid. ajol.infomakhillpublications.co

To synthesize the sodium salt, the isolated isonicotinohydroxamic acid ligand is treated with a stoichiometric amount of a suitable sodium base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium methoxide (NaOMe). The reaction is typically performed in a solvent in which the reactants are soluble, such as water or an alcohol. The deprotonation of the hydroxyl group of the hydroxamic acid by the base yields the this compound salt and a byproduct (water, if NaOH is used, or methanol, if NaOMe is used). The final salt can then be isolated by evaporating the solvent.

Optimization of Reaction Conditions and Yield Enhancement in Isonicotinohydroxamate Synthesis

Optimizing the synthesis of this compound primarily involves maximizing the yield and purity of the precursor ligand, isonicotinohydroxamic acid. The reported yields of 55-58% suggest there is room for improvement. ajol.infomakhillpublications.co Several factors can be systematically adjusted to enhance the reaction's efficiency. numberanalytics.comillinois.edu

Key optimization parameters include:

Temperature: Controlling the reaction temperature can minimize side reactions and decomposition of reactants or products. The initial formation of sodium methoxide is exothermic, and the subsequent reaction with ethyl isonicotinate may benefit from controlled temperature conditions. numberanalytics.com

Reaction Time: The duration of stirring after the addition of reagents can affect the completeness of the reaction. makhillpublications.co Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal time.

Stoichiometry and Base: The molar ratios of the reactants, especially the base (sodium methoxide) to the ester and hydroxylamine, are critical. Insufficient base may lead to an incomplete reaction, while a large excess could promote side reactions.

Solvent and Mixing: The choice of solvent and the efficiency of stirring are important to ensure the reaction mixture remains homogeneous, allowing for maximum interaction between reactants. numberanalytics.com

Modern optimization strategies, such as factorial experimental design, can be employed to systematically study the effects of multiple variables simultaneously, leading to a more efficient discovery of the ideal reaction conditions. researchgate.netrsc.org

Coordination Chemistry and Metal Complexation of Isonicotinohydroxamate

Complexation Mechanisms of Isonicotinohydroxamate with Transition Metal Ions

Isonicotinohydroxamic acid typically acts as a ligand after deprotonation of the hydroxamic acid group (-CONHOH). makhillpublications.co The resulting isonicotinohydroxamate anion is a versatile chelating agent, capable of forming stable complexes with a variety of metal ions.

Isonicotinohydroxamate predominantly functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously, forming a stable five-membered chelate ring. e-journals.inscribd.com This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The bidentate nature of hydroxamic acids, in general, is a key feature of their coordination chemistry. scribd.com

The isonicotinohydroxamate ligand possesses both oxygen and nitrogen atoms that can serve as coordination sites. The primary mode of coordination involves the two oxygen atoms of the hydroxamate group, specifically the carbonyl oxygen and the oxygen from the deprotonated hydroxylamine (B1172632) moiety. makhillpublications.coscialert.net This (O, O) coordination is common for monohydroxamic acids. makhillpublications.co However, studies have also revealed an alternative (N, O) bonding mode, where the nitrogen of the hydroxamate group and one of the oxygen atoms coordinate to the metal ion. makhillpublications.coajol.info This mixed coordination mode has been suggested in solution studies and observed in certain solid-state structures. makhillpublications.coajol.info For instance, in the complex with Co(II), an O, N coordination mode has been indicated. makhillpublications.comakhillpublications.co In contrast, some studies on copper(II) complexes suggest an (O, O) bonding mode for the Cu(II)-isonicotinohydroxamate complex. ajol.info

Formation and Characterization of Specific Metal-Isonicotinohydroxamate Complexes

Isonicotinohydroxamate forms well-defined complexes with various divalent transition metal cations. The stoichiometry of these complexes is typically 1:2, with two isonicotinohydroxamate ligands coordinating to one metal ion. makhillpublications.coajol.infoacademicjournals.org

Complexes of isonicotinohydroxamate with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. These complexes often precipitate from a solution containing the metal salt and isonicotinohydroxamic acid upon the addition of a base like sodium bicarbonate. makhillpublications.coacademicjournals.org

| Metal Ion | Complex Formula (Example) | Color |

| Co(II) | [Co(INHA)₂·2H₂O] | Pink |

| Ni(II) | [Ni(INHA)₂]·2H₂O | Lemon Green |

| Cu(II) | [Cu(INHA)₂] | Green |

Table created from data in multiple sources. makhillpublications.coacademicjournals.orgajrconline.org

Octahedral geometry is a common coordination environment for transition metal complexes of isonicotinohydroxamate. makhillpublications.coacademicjournals.org In these cases, the central metal ion is coordinated to six donor atoms.

Co(II) Complex : Spectroscopic and magnetic studies of the cobalt(II) isonicotinohydroxamate complex, [Co(INHA)₂·2H₂O], indicate an octahedral geometry. makhillpublications.comakhillpublications.co The observed room temperature magnetic moment of 5.10 BM is consistent with this coordination. makhillpublications.co The coordination is proposed to occur through an (O, N) bonding mode from the two isonicotinohydroxamate ligands and two water molecules occupying the remaining coordination sites. makhillpublications.comakhillpublications.co

Ni(II) Complex : The nickel(II) complex, [Ni(INHA)₂]·2H₂O, also exhibits an octahedral coordination geometry. academicjournals.org Spectroscopic data, including bands at approximately 24,390 cm⁻¹ and 13,700 cm⁻¹, support this assignment. academicjournals.org In this complex, coordination is suggested to occur via the nitrogen atom of the hydroxamate group. academicjournals.orgresearchgate.net

Cu(II) Complex : For the copper(II) complex, spectral studies suggest a tetragonally distorted octahedral geometry. ajol.infoajol.info This distortion is common for Cu(II) complexes due to the Jahn-Teller effect. The coordination can involve either (O,O) or (N,O) bonding modes. ajol.info

While octahedral geometry is prevalent, square-planar coordination can also occur, particularly with d⁸ metal ions like Ni(II) and Cu(II) under certain conditions. researchgate.net Square-planar complexes have a coordination number of four, with the ligands and the central metal ion lying in the same plane. chemguide.co.uk The formation of a square-planar versus an octahedral complex can be influenced by factors such as the nature of the ligand and the reaction conditions. For some copper(II) hydroxamate complexes, a square-planar geometry has been proposed, particularly involving (O, O) bonding. ajol.inforesearchgate.net

Complexes with Trivalent Cations (e.g., Fe(III))

Isonicotinohydroxamic acid (INHA) demonstrates a strong affinity for ferric iron (Fe(III)), forming stable complexes. Spectrophotometric studies have shown that in an aqueous solution, Fe(III) and isonicotinohydroxamic acid predominantly form a 1:3 complex, meaning one iron ion binds with three ligand molecules. ajol.inforesearchgate.netresearchgate.net Magnetic and spectral analyses of the isolated Fe(III)-INHA complex suggest an octahedral coordination geometry. ajol.inforesearchgate.netresearchgate.net

The bonding in the Fe(III)-hydroxamate complex has been proposed to occur through the nitrogen atom of the hydroxamate group, referred to as N-bonding mode. ajol.inforesearchgate.netresearchgate.net This interaction is a classic example of coordination chemistry governed by the hard and soft acids and bases (HSAB) principle, where the hard Fe(III) Lewis acid preferentially coordinates with the hard oxygen and nitrogen donor atoms of the hydroxamate ligand. nih.gov Siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms, often contain hydroxamate groups that form hexadentate, octahedral complexes with Fe(III). nih.gov

Interactions with Other Metal Ions (e.g., V(IV))

Isonicotinohydroxamic acid also forms stable complexes with other metal ions, including the vanadyl(IV) cation (VO²⁺). researchgate.net Research indicates that hydroxamic acids, in general, form highly stable 1:2 molar ratio complexes with vanadium(IV) in aqueous solutions at equilibrium. researchgate.net Spectroscopic and magnetic studies of the isolated vanadyl-isonicotino-hydroxamate complex point towards a five-coordinate, square pyramidal geometry. researchgate.net In this complex, the coordination is believed to occur through the oxygen atoms of the hydroxamate group. researchgate.net

Vanadium(IV) compounds often exist as vanadyl derivatives containing the VO²⁺ center. wikipedia.org The coordination chemistry of the V⁴⁺ ion is dominated by this vanadyl center, which strongly binds to four other ligands in a square pyramidal arrangement. wikipedia.org The interaction between vanadyl and hydroxamic acids like isonicotinohydroxamic acid can lead to the formation of these stable complexes. researchgate.netnih.gov

Solution Equilibria Studies of Metal-Isonicotinohydroxamate Systems

Understanding the behavior of sodium isonicotinohydroxamate in solution is crucial for elucidating its complexation with metal ions. This involves determining the ligand's protonation constants and the formation constants of its metal complexes.

Determination of Ligand Protonation Constants (pKa values)

The protonation constant, or pKa value, is a critical parameter that describes the acidity of the ligand. For isonicotinohydroxamic acid, the pKa value has been determined spectrophotometrically. makhillpublications.comakhillpublications.co In a boric/borax buffer with an ionic strength of 0.1 mol dm⁻³, the pKa was found to be 8.68 ± 0.05. makhillpublications.comakhillpublications.co This value indicates the pH at which the hydroxamic acid group is half-deprotonated. The acidity of isonicotinohydroxamic acid is noted to be higher than that of benzhydroxamic acid (pKa = 8.79) and acetohydroxamic acid (pKa = 9.37). makhillpublications.comakhillpublications.co This increased acidity is attributed to the lower electron-donating ability of the pyridine (B92270) ring compared to phenyl and methyl groups. makhillpublications.comakhillpublications.co

| Compound | pKa Value | Ionic Strength (mol dm⁻³) | Reference |

| Isonicotinohydroxamic Acid | 8.68 ± 0.05 | 0.1 | makhillpublications.comakhillpublications.co |

| Benzhydroxamic Acid | 8.79 | Not Specified | makhillpublications.comakhillpublications.co |

| Acetohydroxamic Acid | 9.37 | Not Specified | makhillpublications.comakhillpublications.co |

| Nicotinohydroxamic Acid | 8.68 ± 0.02 | 0.1 | researchgate.netajol.info |

| Cyclohexylacetohydroxamic Acid | 9.86 ± 0.03 | Not Specified | researchgate.net |

Spectrophotometric Investigation of Complex Formation Constants

Spectrophotometry is a widely used technique to study the formation of metal complexes in solution and to determine their stability constants. curresweb.comscribd.comdalalinstitute.com The method relies on measuring the absorbance of a colored complex to determine its concentration at equilibrium. scribd.com By analyzing the changes in the absorption spectra of solutions with varying metal-to-ligand ratios, the stoichiometry and stability of the resulting complexes can be determined. ajol.infocurresweb.com

For instance, the Job's plot method, a continuous variation technique, is often employed to determine the composition of complexes in solution. ajol.infoacademicjournals.org This method has been used to establish the 1:2 metal-to-ligand ratio for the complex of Cu(II) with isonicotinohydroxamic acid. ajol.info The stability constants (Kf) of these complexes provide a quantitative measure of the strength of the metal-ligand interaction. curresweb.comscispace.com

Structural Motifs and Polymeric Architectures Involving this compound

While detailed crystal structures of polymeric architectures involving this compound are not extensively reported in the provided search results, the fundamental principles of polymer chemistry suggest possibilities for such structures. msu.edu Polymers are large molecules composed of repeating structural units, known as monomers. msu.edu The formation of polymeric structures often depends on the functionality of the monomer and the reaction conditions.

In the context of this compound, the isonicotinohydroxamate anion has multiple potential coordination sites (the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the hydroxamate group). This multi-dentate character could facilitate the formation of coordination polymers where the ligand bridges between metal centers, leading to extended one-, two-, or three-dimensional networks. The specific structural motif would be influenced by the coordination preferences of the metal ion and the stoichiometry of the reaction. For example, linear, branched, or crosslinked structures are all possibilities. researchgate.net The crystal structure of simple sodium compounds, like sodium chloride, can form extensive lattice structures, and similar principles of packing and electrostatic interactions would apply to more complex sodium salts like this compound. materialsproject.org

Single Crystal and Powder X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within crystalline solids. creative-biostructure.comrigaku.com This method relies on the principle that a crystal lattice diffracts an incident X-ray beam in a predictable pattern, which is a direct consequence of the material's internal structure. ub.edulibretexts.org By analyzing the positions and intensities of the diffracted X-rays, detailed information about the unit cell dimensions, atomic coordinates, bond lengths, and bond angles can be precisely determined. uhu-ciqso.esuni-ulm.de

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a small, high-quality single crystal (typically <0.2 mm) with a monochromatic X-ray beam. ub.eduuhu-ciqso.es The resulting diffraction pattern allows for the complete solution and refinement of the crystal structure, providing the most accurate and detailed structural data. rigaku.comub.edu

Powder X-ray diffraction (PXRD), conversely, is used for polycrystalline samples or powders. libretexts.org This technique is invaluable for phase identification, assessing material purity, and analyzing crystalline mixtures by comparing the obtained diffractogram to reference databases. malvernpanalytical.comnist.gov While generally not used for solving unknown structures from scratch, modern computational methods, such as ab initio structure determination from powder data, have expanded its capabilities. rsc.org

In the context of this compound and its metal complexes, X-ray diffraction is crucial for defining the coordination environment of the central metal ion. The isonicotinohydroxamate ligand can coordinate to metal ions in various modes, most commonly as a bidentate chelate. Spectroscopic and magnetic studies of its complexes with transition metals frequently suggest specific coordination geometries, which are then definitively confirmed by SC-XRD. researchgate.netacademicjournals.org

For instance, studies on transition metal complexes with isonicotinohydroxamic acid (INHA) reveal distinct coordination preferences. In a notable example, a nickel(II) complex, [Ni(INHA)₂]·2H₂O, was shown to adopt an octahedral geometry. academicjournals.orgresearchgate.net In such complexes, the metal center is typically coordinated by multiple INHA ligands and sometimes solvent molecules (like water), achieving a coordination number of six. libretexts.org The coordination can occur through the carbonyl oxygen and the deprotonated hydroxylamino oxygen, or through the pyridine nitrogen and one of the hydroxamate oxygens. Spectral studies of copper complexes suggest coordination via both (O,O) and (N,O) modes, leading to tetragonally distorted octahedral geometries. researchgate.net

The precise bond lengths and angles derived from SC-XRD are fundamental to understanding the nature of the metal-ligand interactions. These parameters are influenced by factors such as the identity of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Table 1: Representative Bond Parameters in Metal-Isonicotinohydroxamate Complexes (Note: This table presents typical or expected values for illustrative purposes, as precise data for a wide range of specific this compound complexes is not broadly published.)

| Parameter | Typical Range / Value | Significance |

|---|---|---|

| Coordination Geometry | Octahedral, Distorted Octahedral, Square Planar | Defines the spatial arrangement of ligands around the metal center. libretexts.orgwikipedia.org |

| Metal-Oxygen (M-O) Bond Length | 1.9 - 2.2 Å | Indicates the strength of the bond between the metal and the hydroxamate oxygen atoms. |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.3 Å | Reflects the bond strength when coordination involves the pyridine nitrogen. |

| O-M-O Bite Angle | 75° - 90° | The angle within the chelate ring; constrained by the ligand's structure. |

| C=O Bond Length | ~1.25 Å | Can lengthen upon coordination, indicating a decrease in double bond character. |

| N-O Bond Length | ~1.38 Å | Provides insight into the electronic distribution within the hydroxamate group. |

In the solid state of isonicotinohydroxamate complexes, hydrogen bonding is a particularly significant interaction. The N-H group of the hydroxamate moiety and any coordinated or lattice water molecules can act as hydrogen bond donors. The carbonyl oxygen, the hydroxamate oxygen atoms, and the pyridine nitrogen can all serve as hydrogen bond acceptors.

For example, in the [Ni(INHA)₂]·2H₂O complex, the structure is stabilized by hydrogen bonding interactions. academicjournals.org Analysis of the crystal packing would reveal how these hydrogen bonds link adjacent complex molecules and water molecules into a three-dimensional supramolecular architecture. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts within a crystal, highlighting the relative importance of different types of interactions (e.g., H···H, O···H, C···H) in controlling the crystal packing. scirp.org

| C-H···O/N Interactions | C-H bonds and oxygen or nitrogen atoms | Weaker, non-conventional hydrogen bonds that play a role in stabilizing the crystal structure. rsc.org |

Magnetic Susceptibility Measurements for Electronic Structure Determination

Magnetic susceptibility measurements provide crucial insight into the electronic structure of transition metal complexes, specifically by determining the number of unpaired electrons. libretexts.org Compounds with unpaired electrons are paramagnetic and are drawn into a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled. libretexts.org

For a transition metal complex of isonicotinohydroxamate, the measured magnetic moment (μ) can be used to distinguish between high-spin and low-spin configurations and to confirm the oxidation state of the metal ion. libretexts.org The experimental magnetic moment is often compared to the theoretical "spin-only" value, which can be calculated using the following formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons.

For instance, room temperature magnetic susceptibility measurements for the octahedral [Ni(INHA)₂]·2H₂O complex yielded a magnetic moment that corresponds to a magnetically dilute nickel(II) species, consistent with the two unpaired electrons expected for a d⁸ ion in an octahedral field. academicjournals.org Deviations from the spin-only formula can sometimes occur due to orbital contributions to the magnetic moment. libretexts.org

Table 3: Spin-Only Magnetic Moments for Common Ion Configurations

| Metal Ion | d-electron Count | Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (μ_B) |

|---|---|---|---|

| Ti³⁺ | d¹ | 1 | 1.73 |

| V³⁺ | d² | 2 | 2.83 |

| Cr³⁺, V²⁺ | d³ | 3 | 3.87 |

| Mn³⁺, Cr²⁺ | d⁴ (high spin) | 4 | 4.90 |

| Mn²⁺, Fe³⁺ | d⁵ (high spin) | 5 | 5.92 |

| Fe²⁺ | d⁶ (high spin) | 4 | 4.90 |

| Co²⁺ | d⁷ (high spin) | 3 | 3.87 |

| Ni²⁺ | d⁸ | 2 | 2.83 |

Thermal Analysis (TG-DSC, TG-FTIR) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature. wikipedia.org These methods are essential for determining the thermal stability, decomposition pattern, and composition of isonicotinohydroxamate and its complexes. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. americanpharmaceuticalreview.com A TGA curve plots mass loss versus temperature, revealing events such as dehydration (loss of water molecules), desolvation, and decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.com DSC curves show endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition), providing thermodynamic data about these transitions. mt.com The combination of TGA and DSC in a simultaneous thermal analysis (STA) experiment allows for the direct correlation of mass loss with thermal events. wikipedia.org

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) is a powerful hyphenated technique that couples a thermogravimetric analyzer to an FTIR spectrometer. rigaku.combruker.com As the sample decomposes in the TGA furnace, the evolved gases are transferred to the FTIR gas cell for real-time identification. azom.comunibz.it This provides a detailed understanding of the decomposition pathway by identifying the specific gaseous byproducts (e.g., H₂O, CO₂, CO, NOx, pyridine) released at each stage of thermal degradation. semanticscholar.org

Table 4: Illustrative Thermal Decomposition Stages for a Hypothetical Hydrated Metal-Isonicotinohydroxamate Complex | Temperature Range (°C) | Technique | Observation | Interpretation | Evolved Gases (Identified by TG-FTIR) | | :--- | :--- | :--- | :--- | :--- | | 50 - 150 | TGA | Mass loss corresponding to water molecules. | Endothermic peak. | Dehydration (loss of lattice/coordinated water). | H₂O | | 200 - 350 | TGA | Significant mass loss. | Sharp exothermic peak. | Decomposition of the organic ligand. | CO₂, CO, H₂O, Pyridine fragments | | > 400 | TGA | Stable mass plateau. | Little to no thermal events. | Formation of a stable metal oxide residue. | - |

Biological Activities of Isonicotinohydroxamate

Mechanisms of Action: Metalloenzyme Inhibition and Metal Chelation

The biological activities attributed to isonicotinohydroxamate are intrinsically linked to its function as a metal-chelating agent. makhillpublications.co Many essential enzymes, known as metalloenzymes, require a metal ion cofactor in their active site to function. nih.govnih.gov By binding to and sequestering this essential metal ion, hydroxamic acids can act as potent enzyme inhibitors. nih.govacs.org This mechanism is the basis for research into isonicotinohydroxamate as an inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue remodeling. ontosight.ai Additionally, its strong affinity for iron(III) allows it to function as a siderophore analog, making it a valuable tool for studying microbial iron transport systems. bibliomed.orgontosight.ai

Research on Antimicrobial and Anti-inflammatory Properties

Investigations into the biological effects of isonicotinohydroxamate have revealed potential antimicrobial and anti-inflammatory properties. While the free ligand itself has shown only weak antibacterial activity, its metal complexes can exhibit significantly enhanced effects. makhillpublications.coresearchgate.net For instance, the iron(III) complex of INHA was found to be active against several bacteria, including Staphylococcus aureus and Escherichia coli. bibliomed.org Similarly, the cobalt(II) complex demonstrated greater antimicrobial activity than the ligand alone. makhillpublications.co In contrast, some studies have reported no significant microbial sensitivity for the nickel(II) and copper(II) complexes. academicjournals.orgajol.info

In addition to antimicrobial research, derivatives of isonicotinohydroxamic acid have been explored for their anti-inflammatory potential, with some compounds showing significant inhibitory activity in in-vitro assays.

Mechanistic and Kinetic Investigations of Isonicotinohydroxamate Reactions

Reaction Kinetics of Isonicotinohydroxamate with Metal Ions

The kinetics of complex formation between isonicotinohydroxamate and various metal ions have been a subject of significant research. These studies provide quantitative data on the speed at which these reactions occur, offering insights into the factors that govern the formation of metal complexes.

The kinetics of metal ion sequestration by isonicotinohydroxamic acid have also been investigated. For instance, studies on the complex formation between iron(III) and isonicotinohydroxamic acid provide valuable kinetic data. ajol.info Similarly, the biosorption of metal ions like Cu(II), Co(II), and Zn(II) by alginate, a process involving ion exchange, shows different kinetic profiles for each metal. nih.gov In one study, over 60% of the initial amount of each metal ion was retained in the first 10 minutes, with the rates following the order: Cu(II) > Zn(II) > Co(II). nih.gov Such studies often employ kinetic models, like the pseudo-second-order model, to describe the reaction progress over time. nih.gov

Below is a table summarizing kinetic data for reactions involving isonicotinohydroxamate and related compounds.

Interactive Data Table: Kinetic Parameters of Isonicotinohydroxamate and Related Reactions

| Reactant System | Metal Ion | Rate Constant (Unit) | Experimental Conditions | Reference |

| 4-Nitrophenyl Isonicotinate (B8489971) + EtOM | K⁺ | k_EtOK > k_EtO⁻ | Anhydrous ethanol, 25.0 ± 0.1 °C | koreascience.kr |

| 4-Nitrophenyl Isonicotinate + EtOM | Na⁺ | k_EtONa > k_EtO⁻ | Anhydrous ethanol, 25.0 ± 0.1 °C | koreascience.kr |

| 4-Nitrophenyl Isonicotinate + EtOM | Li⁺ | k_EtOLi < k_EtO⁻ | Anhydrous ethanol, 25.0 ± 0.1 °C | koreascience.kr |

| Iron(III) + Isonicotinohydroxamic Acid | Fe³⁺ | Data not specified | Not specified | ajol.info |

| Alginate + Metal Ions (Biosorption) | Cu²⁺ | k₂ = 0.045 g mg⁻¹ min⁻¹ | pH=4.4, 2.0 g/L biosorbent, 22 °C | nih.gov |

| Alginate + Metal Ions (Biosorption) | Co²⁺ | k₂ = 0.019 g mg⁻¹ min⁻¹ | pH=4.4, 2.0 g/L biosorbent, 22 °C | nih.gov |

| Alginate + Metal Ions (Biosorption) | Zn²⁺ | k₂ = 0.027 g mg⁻¹ min⁻¹ | pH=4.4, 2.0 g/L biosorbent, 22 °C | nih.gov |

Mechanistic Pathways of Complexation Reactions

The formation of metal complexes with isonicotinohydroxamate proceeds through specific mechanistic pathways, which can be elucidated through detailed kinetic and structural studies. These pathways describe the step-by-step process of ligand exchange and coordination around the metal center.

For nucleophilic substitution reactions involving derivatives of isonicotinate, it has been proposed that catalytic metal ions like K⁺ and Na⁺ enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon atom. koreascience.kr This is achieved through the formation of a four-membered cyclic transition state. koreascience.kr The electron-withdrawing nature of the nitrogen atom in the isonicotinate moiety is also suggested to contribute to its reactivity. koreascience.kr

Mechanisms of complexation reactions are often categorized as either associative or dissociative. In an associative mechanism (often denoted as SN2), the incoming ligand first forms a bond with the metal center, creating an intermediate with an increased coordination number, before the leaving group departs. cbpbu.ac.in Conversely, a dissociative mechanism involves the initial breaking of a bond with a leaving group, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

The specific pathway taken can be influenced by several factors, including the nature of the metal ion, the ligand itself, and the reaction conditions. For some reactions, an inner-sphere mechanism may be operative, where a bridging ligand facilitates the interaction between two metal centers. cbpbu.ac.in In other cases, an outer-sphere mechanism, involving direct electron transfer between two separate coordination spheres, may be favored. cbpbu.ac.in Computational studies, such as those using density functional theory (DFT), are increasingly used to map out the potential energy surfaces of these reaction pathways and to determine the structures of transition states and intermediates. researchgate.netutdallas.edu

Interconversion Dynamics and Tautomeric Forms of Isonicotinohydroxamic Acid

Isonicotinohydroxamic acid can exist in different isomeric forms, known as tautomers, which can rapidly interconvert. algoreducation.comtgc.ac.in Tautomerism is a chemical phenomenon involving the migration of a proton, accompanied by a shift of a double bond. algoreducation.comwikipedia.org This dynamic equilibrium between tautomers is a crucial aspect of the compound's chemistry, as the different forms can exhibit distinct reactivities and coordination properties.

The most common form of tautomerism for hydroxamic acids is the keto-enol tautomerism. In the case of isonicotinohydroxamic acid, this involves the interconversion between the keto form (containing a carbonyl group, C=O) and the enol form (containing a hydroxyl group and a carbon-nitrogen double bond, C=N-OH). tgc.ac.in

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. allen.in The interconversion process itself is often catalyzed by trace amounts of acids or bases. wikipedia.orgallen.in The dynamics of this interconversion can be very fast, sometimes occurring on the millisecond to nanosecond timescale. nih.gov

The existence of multiple tautomeric forms can lead to ambiguity in chemical databases, where different forms might be registered as separate substances. wikipedia.org Understanding the tautomeric dynamics is essential for accurately predicting the behavior of isonicotinohydroxamic acid in complexation reactions, as one tautomer may be more reactive or form more stable complexes than another.

Influence of Solvent and Ionic Strength on Reaction Mechanisms

The solvent in which a reaction is conducted and the concentration of ions in the solution (ionic strength) can have a profound impact on the kinetics and mechanism of reactions involving isonicotinohydroxamate. dalalinstitute.comdalalinstitute.com

Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence reaction rates. numberanalytics.comfiveable.me For ionic reactions, the dielectric constant of the solvent is particularly important. dalalinstitute.com A higher dielectric constant can better stabilize charged species, such as intermediates or transition states, potentially accelerating the reaction. fiveable.me Conversely, in some cases, an increase in solvent polarity can decrease the reaction rate. rsc.org For example, polar solvents can stabilize charged reactants, making them less reactive. numberanalytics.com The ability of a solvent to form hydrogen bonds can also stabilize certain species and influence the reaction pathway. numberanalytics.com

Ionic Strength Effects: The ionic strength of the solution, a measure of the total concentration of ions, primarily affects reactions between charged species. dalalinstitute.com According to the Debye-Hückel theory and its extensions to kinetics, an increase in ionic strength will increase the rate of a reaction between ions of the same sign and decrease the rate of a reaction between ions of opposite signs. dalalinstitute.com This is due to the "salting-in" or "salting-out" effect on the activities of the reacting ions and the activated complex. For reactions involving a neutral molecule and an ion, the effect of ionic strength is generally small. The presence of specific ions can also have catalytic or inhibitory effects, as seen with the alkali metal ions in the reaction of 4-nitrophenyl isonicotinate. koreascience.kr In some systems, the addition of anions has been shown to enhance reaction rates, while cations can inhibit them, suggesting interactions with a positively charged activated complex. ajol.info

Computational and Theoretical Studies of Sodium Isonicotinohydroxamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties of compounds like isonicotinohydroxamate, the active anion of sodium isonicotinohydroxamate. By modeling the electron density, DFT can accurately determine molecular geometries, energies, and spectroscopic properties. nih.govrsc.org

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. nih.gov For isonicotinohydroxamic acid, the parent of the isonicotinohydroxamate anion, calculations typically involve functionals like B3LYP with basis sets such as 6-311++G**, which provide a good balance of accuracy and computational cost. researchgate.net

These calculations reveal that the hydroxamic acid functional group can exist in different tautomeric and conformational forms, with the keto form generally being the most stable. researchgate.netresearchgate.net Geometric optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key energetic descriptors that govern molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and reactive. researchgate.net These calculations are crucial for understanding how isonicotinohydroxamate interacts with other species, particularly metal ions. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Hydroxamic Acid System

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.5 to 5.5 |

Note: Values are representative for hydroxamic acid derivatives and can vary based on the specific molecule and computational method.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. uwaterloo.ca This analysis allows for the precise assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or pyridine (B92270) ring vibrations, confirming the molecular structure. nih.gov

Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. nih.gov This helps in understanding the electronic nature of the molecule and how its absorption properties might change upon complexation with metal ions.

Table 2: Representative Calculated Vibrational Frequencies for Isonicotinohydroxamic Acid Functional Groups

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description of Motion |

|---|---|---|

| O-H Stretch | ~3400-3500 | Stretching of the hydroxyl group bond. |

| N-H Stretch | ~3200-3300 | Stretching of the amine group bond. |

| C=O Stretch | ~1650-1680 | Stretching of the carbonyl group bond. |

| C=N Stretch (Pyridine) | ~1580-1600 | Stretching of the pyridine ring C=N bond. |

| N-O Stretch | ~900-950 | Stretching of the N-O bond. |

Note: These are unscaled theoretical values. Experimental values may differ slightly.

Molecular Dynamics Simulations of Isonicotinohydroxamate Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com Unlike quantum methods, MD uses classical mechanics and force fields to model a system, allowing for the simulation of much larger systems (e.g., a molecule in a solvent box) for longer timescales (nanoseconds to microseconds). sns.it

For this compound, MD simulations are invaluable for studying its behavior in aqueous solution and its interactions with metal ions. arxiv.org A typical simulation involves placing the isonicotinohydroxamate anion and a metal ion (e.g., Zn²⁺, Fe³⁺) in a box of water molecules. mdpi.com The system is then allowed to evolve, and the trajectories of all atoms are recorded.

From these simulations, several key properties can be analyzed:

Coordination and Complexation: MD can reveal the mechanism, stability, and dynamics of metal-ligand complex formation. arxiv.orgnih.gov By analyzing the distance between the metal ion and the chelating oxygen atoms of the hydroxamate group, one can determine the coordination number and the geometry of the resulting complex. mdpi.com

Solvation Shell: The structure and dynamics of water molecules surrounding the isonicotinohydroxamate anion and its metal complexes can be investigated. This provides insight into how the solvent influences complex stability.

Binding Free Energy: Advanced techniques like umbrella sampling or thermodynamic integration can be coupled with MD to calculate the binding free energy between the isonicotinohydroxamate and a metal ion, providing a quantitative measure of binding affinity. sns.it

These simulations provide a dynamic picture that complements the static view from DFT calculations, offering insights into the thermodynamic and kinetic aspects of metal chelation. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Complexation Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.gov For hydroxamic acids, the primary "activity" of interest is often their ability to chelate metal ions, which is the basis for their function as enzyme inhibitors. nih.gov

A QSAR model for the complexation properties of isonicotinohydroxamate and related compounds would be developed as follows:

Dataset Collection: A set of hydroxamic acid derivatives with experimentally measured metal-binding affinities (e.g., stability constants) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the measured complexation activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting QSAR model can be used to predict the metal-binding affinity of new, untested hydroxamic acid derivatives, thereby guiding the design of more potent chelating agents.

Table 3: Common Molecular Descriptors Used in QSAR Models for Hydroxamic Acids

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Charge on Carbonyl Oxygen | Describes the electrostatic potential for metal binding. |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Quantum-Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack or electron acceptance. |

| Steric / 3D | Molecular Surface Area | Describes the size and shape of the molecule. |

Theoretical Adsorption Studies on Metal Surfaces

The ability of hydroxamic acids to act as corrosion inhibitors or mineral flotation collectors stems from their strong adsorption onto metal or metal oxide surfaces. allresearchjournal.com Theoretical studies, primarily using DFT, are essential for elucidating the mechanism of this adsorption at the atomic scale. researchgate.netmdpi.com

In these studies, a slab model is used to represent the metal surface (e.g., Fe(100) for steel or a mineral surface like kaolinite). researchgate.netmdpi.com The isonicotinohydroxamate molecule is placed near the surface, and the geometry of the combined system is optimized to find the most stable adsorption configuration.

Key findings from such theoretical studies include:

Adsorption Energy: The calculation of the adsorption energy quantifies the strength of the interaction between the molecule and the surface. A large negative value indicates strong, spontaneous adsorption. mdpi.com

Binding Mechanism: DFT reveals how the molecule binds. Typically, the hydroxamate group acts as a bidentate ligand, with both the carbonyl oxygen and the hydroxyl oxygen forming strong coordinate bonds with a metal atom on the surface, creating a stable five-membered chelate ring. researchgate.net

Electronic Interactions: Analysis of the electron density distribution and the density of states (DOS) shows the charge transfer between the molecule and the surface, confirming the chemical nature of the adsorption. researchgate.net The interaction often involves the hybridization of the oxygen 2p orbitals with the metal 3d orbitals. researchgate.net

These computational models explain why isonicotinohydroxamate can form a protective layer on a metal surface, preventing corrosive agents from reaching it. rsc.orgmanchester.ac.uk

Advanced Analytical Methodologies for Isonicotinohydroxamate and Its Derivatives

Spectrophotometric Methods for Determination of Isonicotinohydroxamate and its Metal Complexes

Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. For isonicotinohydroxamate and its derivatives, these methods are particularly effective for quantifying the compound through its complexation with metal ions, which often results in the formation of intensely colored solutions.

UV-Visible (UV-Vis) spectrophotometry is a robust method for determining the concentration of analytes in a solution. The methodology for isonicotinohydroxamate derivatives often involves the formation of a stable, colored metal-ligand complex. The absorbance of this complex is measured at the wavelength of maximum absorption (λmax), and according to the Beer-Lambert law, this absorbance is directly proportional to the concentration of the complex in the solution.

The formation of a reddish-brown complex between titanium(IV) and 2,4-dihydroxybenzaldehyde (B120756) isonicotinoyl hydrazone (2,4-DHBINH) allows for its quantification. nih.gov This complex exhibits two absorption maxima, at 430 nm and 500 nm, and the method is effective in a pH range of 1-7. nih.gov Beer's law is followed in the concentration range of 0.09 to 2.15 µg/mL of titanium(IV), with a molar absorptivity of 1.35 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov Similarly, gold(III) can be determined by its reaction with 3,5-dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH) in a micellar medium. lnu.edu.ua This reaction forms an orange-colored, water-soluble complex at a pH of 4.0, with a maximum absorbance at 386 nm. lnu.edu.ua The method demonstrates high sensitivity, with a molar absorptivity of 1.14 x 10⁵ L mol⁻¹ cm⁻¹, and it adheres to Beer's law in the range of 0.197-1.97 µg/mL of Au(III). lnu.edu.ua

These direct spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine analysis. nih.gov The key to this technique is the reaction between the analyte and a chromogenic reagent, which is a substance that can react to form a colored product. nih.gov

Table 1: UV-Vis Spectrophotometric Determination of Metal Complexes with Isonicotinohydroxamate Derivatives

| Analyte (Metal Ion) | Reagent | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Titanium(IV) | 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone (2,4-DHBINH) | 500 | 0.09 - 2.15 | 1.35 x 10⁴ | nih.gov |

| Gold(III) | 3,5-dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH) | 386 | 0.197 - 1.97 | 1.14 x 10⁵ | lnu.edu.ua |

Derivative spectrophotometry is a powerful analytical tool that enhances the resolution of overlapping spectral bands and improves sensitivity. mdpi.com This technique involves calculating the first, second, or higher-order derivative of an absorbance spectrum with respect to wavelength. It is particularly useful for quantitative analysis in multicomponent mixtures where interferences can obscure the analyte's signal. mdpi.com By transforming the zero-order spectrum, minor spectral features can be amplified, allowing for more accurate quantification.

For the analysis of metal complexes with isonicotinohydroxamate derivatives, first-order derivative spectrophotometry has been successfully applied. In the case of the titanium(IV) complex with 2,4-DHBINH, a first-order derivative method was proposed alongside the direct UV-Vis method to enhance the determination. nih.gov Similarly, a highly sensitive method for gold(III) determination utilizes the first-order derivative spectrum of its complex with DMHBIH. lnu.edu.ua The derivative peak height is measured by the peak-zero method at 450 nm, providing a more sensitive alternative to the zero-order spectrum. lnu.edu.ua The second-order derivative spectrum can also be used, with measurements taken at 470 nm. lnu.edu.ua These derivative techniques can effectively resolve overlapping peaks and reduce background interference, leading to lower limits of detection and quantification. derpharmachemica.com

Table 2: Comparison of Zero-Order and Derivative Spectrophotometric Methods

| Analyte | Method | Measurement Wavelength (nm) | Key Advantage | Reference |

|---|---|---|---|---|

| Gold(III)-DMHBIH Complex | First-Order Derivative | 450 (peak-zero) | Increased sensitivity and resolution | lnu.edu.ua |

| Gold(III)-DMHBIH Complex | Second-Order Derivative | 470 | Further enhancement of spectral features | lnu.edu.ua |

| Titanium(IV)-DHBINH Complex | First-Order Derivative | Not specified | Alternative method for enhanced determination | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies for Isonicotinohydroxamate Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For compounds that lack a strong chromophore or fluorophore, such as some isonicotinohydroxamate derivatives or their metabolites, derivatization is a key strategy to enhance detection by UV-Vis or fluorescence detectors. researchgate.net

Derivatization involves chemically modifying the analyte to produce a derivative with more favorable analytical properties. This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). Pre-column derivatization is common and has been used extensively for the analysis of amino acids, a process that can be automated to improve reproducibility and throughput. nih.govyoutube.comresearchgate.net Reagents like 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (B127526) (OPA) are used to create highly fluorescent or UV-absorbent derivatives that are easily detected at low concentrations. nih.gov

While specific HPLC methods with derivatization for sodium isonicotinohydroxamate are not detailed in the provided context, the principles are directly applicable. An HPLC method could be developed where isonicotinohydroxamate is derivatized pre-column to attach a chromophore, allowing for sensitive UV detection. This would enable its separation from impurities or other compounds in a complex matrix, followed by accurate quantification. The automation of such a derivatization process can significantly improve efficiency and reduce manual errors. youtube.comresearchgate.net Post-column derivatization is another viable strategy, where the separated analyte reacts with a reagent after eluting from the column but before reaching the detector, which is particularly useful for linking antioxidant activity directly to specific compounds. mdpi.com

Application of Analytical Techniques in Environmental or Material Science Contexts (e.g., bioremediation studies)

The robust analytical methods developed for isonicotinohydroxamate and its derivatives have significant applications in environmental and material sciences. The ability of these compounds to form stable complexes with various metal ions makes them valuable as reagents for environmental monitoring.

In environmental science, spectrophotometric and chromatographic methods can be adapted to determine the concentration of toxic heavy metals in water and wastewater samples. nih.gov For instance, the sensitive derivative spectrophotometric method used for gold(III) determination was successfully applied to water samples. lnu.edu.ua This highlights the potential for using isonicotinohydroxamate-based reagents for monitoring trace metal contaminants. Analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are widely used for determining a broad range of environmental pollutants. nih.gov

In material science, these analytical methods are crucial for quality control and characterization. The spectrophotometric determination of titanium was successfully employed for analyzing alloy and steel samples, demonstrating the method's utility in metallurgy. nih.gov Likewise, the method for gold(III) was applied to certified reference materials, confirming its accuracy and applicability in the analysis of solid materials. lnu.edu.ua These applications underscore the versatility of analytical methodologies for isonicotinohydroxamate derivatives in diverse scientific fields beyond pharmaceuticals.

Biological Systems Research Involving Isonicotinohydroxamate Excluding Clinical Applications

Investigations into the Microbial Sensitivity of Isonicotinohydroxamic Acid and its Metal Complexes

Isonicotinohydroxamic acid and its metallic complexes have been the subject of numerous studies to determine their effectiveness against a range of microbial pathogens. This research is crucial for understanding the potential antimicrobial applications of these compounds.

The antibacterial properties of isonicotinohydroxamic acid are often enhanced upon chelation with metal ions. Studies have shown that these complexes can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, the iron(III) complex of isonicotinohydroxamic acid has demonstrated biological activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae nih.gov.

Derivatives of isonicotinic acid, such as Schiff bases formed from isonicotinoylhydrazide, have also been extensively studied. While not identical to isonicotinohydroxamic acid, these related compounds provide insight into the antimicrobial potential of the isonicotinoyl functional group. For example, a Schiff base ligand derived from isonicotinoylhydrazide and 3-ethoxysalicylaldehyde (B1293910) showed notable activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and against E. coli with an MIC of 4 µg/mL chemistryjournal.net. Furthermore, this particular ligand displayed significant in vitro activity against Mycobacterium tuberculosis H37Rv, with an MIC of 4 µg/mL chemistryjournal.net.

The incorporation of different metal ions into these complexes can modulate their antibacterial efficacy. Complexes of isonicotinic acid hydrazide with Cu(II), Co(II), and Ni(II) have been synthesized and shown to possess moderate antimicrobial activity ajol.info. The enhancement of antimicrobial activity in metal complexes is sometimes attributed to an increase in the lipophilicity of the complexes compared to the parent ligand, which may facilitate their transport across microbial cell membranes researchgate.net.

Below is a data table summarizing the antimicrobial activity of some isonicotinic acid derivatives and their complexes against selected bacterial strains.

| Compound/Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide | Staphylococcus aureus | 8 µg/mL | chemistryjournal.net |

| N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide | Escherichia coli | 4 µg/mL | chemistryjournal.net |

| N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | 4 µg/mL | chemistryjournal.net |

| Fe(III)-Isonicotinohydroxamate Complex | Staphylococcus aureus | Activity Reported | nih.gov |

| Fe(III)-Isonicotinohydroxamate Complex | Escherichia coli | Activity Reported | nih.gov |

| Fe(III)-Isonicotinohydroxamate Complex | Salmonella typhimurium | Activity Reported | nih.gov |

| Fe(III)-Isonicotinohydroxamate Complex | Klebsiella pneumoniae | Activity Reported | nih.gov |

The antifungal potential of isonicotinohydroxamic acid and its derivatives has also been an area of scientific inquiry. Similar to their antibacterial counterparts, metal complexes of isonicotinoylhydrazide Schiff's bases have demonstrated notable antifungal properties. A study investigating these complexes against a panel of fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata, found that the metal complexes were generally more potent than the uncomplexed Schiff's bases ajol.info.

Specifically, Co(II), Cu(II), Ni(II), and Zn(II) complexes of Schiff's bases derived from isonicotinoylhydrazide were screened for their in vitro antifungal activity. The results indicated that complexation with these metal ions often leads to enhanced antifungal efficacy against one or more of the tested fungal strains ajol.info. This suggests that the metal ion plays a significant role in the biological action of these compounds.

Another area of research has focused on isoniazid-derived hydrazones, which have shown inhibitory effects against Histoplasma capsulatum var. capsulatum. One such derivative, N′-(1-phenylethylidene)isonicotinohydrazide, was found to reduce the ergosterol (B1671047) content of the fungal cells and alter their membrane permeability. This compound, both alone and in combination with amphotericin B, exhibited inhibitory effects against mature biofilms of H. capsulatum nih.gov.

The table below presents a summary of the antifungal activity of some isonicotinoylhydrazide derivatives and their metal complexes.

| Compound/Complex | Fungal Strain | Activity | Reference |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Trichophyton longifusus | More active than ligand | ajol.info |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Candida albicans | More active than ligand | ajol.info |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Aspergillus flavus | More active than ligand | ajol.info |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Microsporum canis | More active than ligand | ajol.info |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Fusarium solani | More active than ligand | ajol.info |

| Isonicotinoylhydrazide Schiff's base metal complexes (Co, Cu, Ni, Zn) | Candida glabrata | More active than ligand | ajol.info |

| N′-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum | Inhibitory effect on biofilms | nih.gov |

Role of Isonicotinohydroxamate in Metal Ion Chelation within Biological Models

The ability of isonicotinohydroxamic acid to form stable complexes with various metal ions is a key aspect of its biological activity. This chelation is particularly relevant in the context of metal ion transport and metabolism in biological systems.

Hydroxamic acids are naturally occurring compounds that are intimately involved in the transport of iron in bacteria through molecules known as siderophores nih.gov. These siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), which they chelate and transport into the microbial cell.

Isonicotinohydroxamic acid, as a hydroxamic acid derivative, has been investigated for its ability to form complexes with iron(III). Spectrophotometric studies have shown that isonicotinohydroxamic acid (INHA) forms a 1:3 complex with Fe(III) in aqueous solutions nih.gov. The resulting Fe(III)-hydroxamate complex exhibits an octahedral coordination geometry nih.gov. This ability to effectively chelate iron suggests that isonicotinohydroxamate can act as a siderophore analogue, potentially interfering with microbial iron uptake. By sequestering iron, which is an essential nutrient for bacterial growth and proliferation, isonicotinohydroxamate and its derivatives may exert their antimicrobial effects.

Beyond its interaction with iron, the strong chelation ability of isonicotinohydroxamic acid extends to other essential and potentially toxic metal ions. Understanding these interactions is important for elucidating the broader biological effects of the compound.

Research has been conducted on the complexation of isonicotinohydroxamic acid with other transition metal ions such as copper(II) and nickel(II). A spectroscopic investigation of the reaction between isonicotinohydroxamic acid and Ni(II) in an aqueous solution indicated the formation of a 1:2 complex with an octahedral coordination academicjournals.org. Similarly, studies on the copper(II) complexes of isonicotinohydroxamic acid have been performed to understand their equilibrium and structural properties ajol.info. The interaction with these essential metal ions is significant, as hydroxamic acids are known to possess diverse biological activities that are often linked to their complexing properties towards such ions academicjournals.org.

While specific studies on the interaction of isonicotinohydroxamate with toxic metal ions in biological models are less prevalent in the literature, the general ability of hydroxamic acids to chelate a wide range of metal ions suggests a potential role in mitigating metal toxicity. Chelating agents can bind to toxic metal ions, forming stable complexes that can be more readily excreted from a biological system. The selectivity of this chelation is a critical factor, as interactions with other essential metal ions are also possible ajol.info.

Future Research Directions and Emerging Paradigms in Isonicotinohydroxamate Chemistry

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of isonicotinohydroxamate chemistry is intrinsically linked to the development of more efficient, versatile, and scalable synthetic methodologies. While traditional methods for synthesizing hydroxamic acids often start from esters or activated carboxylic acids, emerging research is focused on novel pathways that offer broader functional group tolerance and milder reaction conditions.

One promising approach involves the use of blocked or "masked" O-isocyanate precursors. This method allows unactivated carboxylic acids, such as isonicotinic acid, to be converted into hydroxamic acid derivatives, avoiding the limitations of using nucleophilic hydroxylamine (B1172632) reagents directly. Another avenue of exploration is the use of coupling agents like cyanuric chloride to activate the carboxylic acid for a one-pot reaction with hydroxylamine, a method that has proven efficient for creating enantiopure hydroxamates from amino acids.

Derivatization strategies are expanding beyond simple modifications. Future work will likely focus on creating libraries of isonicotinohydroxamate derivatives by:

Modifying the Pyridine (B92270) Ring: Introducing various substituents onto the pyridine core to modulate electronic properties, solubility, and steric hindrance.

Alkylating or Arylating the Hydroxamate Group: Creating O-substituted derivatives to explore different coordination modes and pharmacokinetic properties.

Lipophilic Augmentation: Attaching alkyl chains of varying lengths to the core structure to alter the lipophilic behavior of the compounds, which can be crucial for biological applications.

Hybrid Drug Design: Combining the isonicotinohydroxamate pharmacophore with other active molecules to create hybrid compounds with dual modes of action.

These advanced strategies will enable the synthesis of a diverse range of molecules, each tailored for specific applications in materials science or as targeted therapeutic agents.

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Masked O-Isocyanate Precursors | Reaction of unactivated carboxylic acids with blocked O-isocyanates to form the hydroxamate. | Avoids sensitive hydroxylamine reagents; high functional group tolerance. | |

| One-Pot Coupling Reactions | Use of activating agents (e.g., cyanuric chloride) to facilitate direct reaction between the carboxylic acid and hydroxylamine. | Procedural simplicity and efficiency. | |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between ester precursors and hydroxylamine. | Reduced reaction times and potentially higher yields. | |

| Lipophilic Tailoring | Synthesizing derivatives with varied alkyl chain lengths to systematically modify solubility and membrane permeability. | Tunable pharmacokinetic and physicochemical properties. |

Design and Synthesis of Advanced Metal-Isonicotinohydroxamate Materials

The ability of the hydroxamic acid group to act as a strong bidentate chelator for a variety of metal ions is a cornerstone of its chemistry. This property, combined with the structural rigidity of the isonicotinoyl backbone, makes sodium isonicotinohydroxamate an ideal candidate for use as an organic linker in the construction of advanced materials like Metal-Organic Frameworks (MOFs).

Future research in this area will focus on the rational design of metal-isonicotinohydroxamate materials with tailored properties. By carefully selecting the metal node (e.g., Zn(II), Cu(II), Fe(III), Co(II)) and controlling the synthesis conditions, it is possible to create porous crystalline materials with unique and controllable structures. The design principles for these advanced materials include:

Tuning Porosity: Creating materials with specific pore sizes and high surface areas for applications in gas storage and separation.

Introducing Catalytic Sites: Using catalytically active metal centers or functionalizing the organic linker to develop novel heterogeneous catalysts.

Engineering Sensor Capabilities: Designing frameworks that exhibit changes in their physical properties (e.g., fluorescence) upon binding to specific analytes, for use in chemical sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.